Compound Description: CI-996 (compound 18 in the source paper) is a potent and selective angiotensin II receptor antagonist. Its chemical name is 2-propyl-1-[[2'-(1H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl]-methyl]-4-[2-(trifluoroacetyl)-1H-pyrrol-1-yl]-1H-imidazole-5-carboxylic acid. This compound exhibits high affinity for the AT1 receptor and demonstrates no significant binding to the AT2 receptor at concentrations up to 10 μM []. Preclinical studies in rats have shown its efficacy in inhibiting angiotensin II-induced responses and lowering blood pressure in both normotensive and renal hypertensive models [].
Losartan
Relevance: Although the specific structure of Losartan is not provided in this set of abstracts, its frequent mention as a reference compound for antihypertensive activity and its classification as an angiotensin II receptor blocker indicates a structural similarity to compounds like CI-996 [], particularly in their shared capability to interact with the renin-angiotensin system. This shared focus on the renin-angiotensin system suggests a possible structural relationship with 2-(3-Fluorobenzyl)-4-[2-(1H-tetrazol-5-yl)benzoyl]morpholine as well, potentially with the presence of a tetrazole moiety as a common feature.
Valsartan
Compound Description: Valsartan (N-(1-Oxopentyl)-N-[[2′-(1H-tetrazol-5-yl)-[1,1′-biphenyl]-4-yl]methyl]-L-valine) is another angiotensin II receptor antagonist recognized for its efficacy in treating hypertension and heart failure. Similar to Losartan, it acts by selectively blocking the AT1 receptor, preventing the binding of angiotensin II and subsequently mitigating its vasoconstrictive effects. Notably, research has shown that Valsartan may have a beneficial impact on pancreatic islet cell function, potentially reducing the risk of type 2 diabetes [].
Relevance: The chemical structure of Valsartan reveals a key structural similarity with 2-(3-Fluorobenzyl)-4-[2-(1H-tetrazol-5-yl)benzoyl]morpholine: the presence of a 1H-tetrazol-5-yl group linked to a biphenyl system []. This structural commonality strongly suggests that Valsartan could be a valuable point of reference for understanding the potential biological activities and structure-activity relationships of 2-(3-Fluorobenzyl)-4-[2-(1H-tetrazol-5-yl)benzoyl]morpholine. This shared structural feature, the 1H-tetrazol-5-yl group attached to a biphenyl moiety, appears to be a recurring motif in compounds targeting the renin-angiotensin system.
KRH-594
Compound Description: KRH-594 (Dipotassium (Z)-2-[[5-ethyl-3-[2'-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl-1,3,4-thiadiazoline-2-ylidene]aminocarbonyl]-1-cyclopentencarboxylate) is an angiotensin II type 1 (AT1) receptor antagonist, similar to Losartan and Candesartan. This compound has demonstrated promising results in preclinical studies for treating cardiac hypertrophy and acute left ventricular failure []. For example, oral administration of KRH-594 to rats with pressure-overload cardiac hypertrophy effectively reduced both left ventricular weight and systolic blood pressure [].
Relevance: KRH-594 shares the 2'-(1H-tetrazol-5-yl)biphenyl-4-yl structural motif with 2-(3-Fluorobenzyl)-4-[2-(1H-tetrazol-5-yl)benzoyl]morpholine []. This common substructure implies a potential for similar biological activities, particularly as both compounds seem to interact with the renin-angiotensin system. Understanding the structure-activity relationship of KRH-594 could offer insights into the properties and potential applications of 2-(3-Fluorobenzyl)-4-[2-(1H-tetrazol-5-yl)benzoyl]morpholine.
TCV-116
Compound Description: TCV-116 ((+/-)-1-(Cyclohexyloxycarbonyloxy)ethyl 2-ethoxy-1-[[2'-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl]-1H-benzimidazole-7-carboxylate) is a new angiotensin II receptor antagonist currently under investigation. Notably, it has shown a significant effect on increasing renal blood flow in anesthetized dogs, suggesting its potential therapeutic application in addressing renal function issues []. Further research is crucial to fully understand its pharmacological profile and potential clinical use.
Relevance: TCV-116 and 2-(3-Fluorobenzyl)-4-[2-(1H-tetrazol-5-yl)benzoyl]morpholine both share the 2'-(1H-tetrazol-5-yl)biphenyl-4-yl structural element []. This shared motif indicates that both compounds may target the renin-angiotensin system. The pharmacological properties of TCV-116 could offer insight into the potential applications and activity profile of 2-(3-Fluorobenzyl)-4-[2-(1H-tetrazol-5-yl)benzoyl]morpholine.
Irbesartan
Relevance: Irbesartan shares the 2'-(1H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl structural motif with 2-(3-Fluorobenzyl)-4-[2-(1H-tetrazol-5-yl)benzoyl]morpholine [, ]. This structural similarity, specifically the tetrazole group linked to the biphenyl system, is crucial for the activity of these angiotensin II receptor antagonists. Further investigation into the structure-activity relationship of Irbesartan could be beneficial in understanding the pharmacological properties of 2-(3-Fluorobenzyl)-4-[2-(1H-tetrazol-5-yl)benzoyl]morpholine.
Compound Description: MDL 427 is an antiallergic agent that inhibits mast cell activation by blocking calcium influx []. It is particularly effective in animal models of homologous passive cutaneous anaphylaxis (PCA) and passive peritoneal anaphylaxis. Research indicates that MDL 427 operates by preventing the typical calcium influx that occurs during mast cell activation, thereby reducing the release of allergic mediators. This compound represents a potential target for novel anti-allergy therapies.
Relevance: While MDL 427 and 2-(3-Fluorobenzyl)-4-[2-(1H-tetrazol-5-yl)benzoyl]morpholine possess the common 1H-tetrazol-5-yl moiety, their core structures differ significantly []. This suggests that, although potentially interacting with distinct biological targets, both compounds may share similar chemical properties or exhibit overlapping pharmacological effects related to the presence of the tetrazole group. Further research might reveal more nuanced relationships between their structures and activities.
LY171883
Compound Description: LY171883 (1-<[2-Hydroxy-3-propyl-4-[4-(1H-tetrazol-5-yl)butoxy]phenyl]ethanone) is a potent leukotriene D4 (LTD4) antagonist. It exhibits strong inhibitory effects on LTD4-induced contractions in various tissues, including the guinea pig ileum, trachea, and lung parenchyma []. LY171883 also displays minimal antagonism towards contractions induced by other mediators like LTB4, prostaglandin F2 alpha, serotonin, histamine, bradykinin, or carbamylcholine, highlighting its selectivity for LTD4.
Relevance: Both LY171883 and 2-(3-Fluorobenzyl)-4-[2-(1H-tetrazol-5-yl)benzoyl]morpholine have the 1H-tetrazol-5-yl group in their structure []. Although their core structures differ significantly, this shared feature may contribute to similar physicochemical properties or influence their interaction with specific biological targets. Despite the structural differences, the common presence of the 1H-tetrazol-5-yl group warrants further investigation into their structure-activity relationships.
(±)‐Bay K 8644
Relevance: (±)‐Bay K 8644 is mentioned as a reference compound for evaluating the calcium channel modulating effects of a series of alkyl 1,4‐dihydro‐2,6‐dimethyl‐4‐(pyridinyl or 2‐trifluoromethylphenyl)‐5‐(1H‐tetrazol‐5‐yl)‐3‐pyridinecarboxylates []. Although (±)‐Bay K 8644 itself does not contain a 1H-tetrazol-5-yl substituent, several of the tested analogs that do exhibit calcium channel agonist activity on guinea pig left atria (GPLA) comparable to (±)‐Bay K 8644, indicating that the 1H‐tetrazol‐5‐yl moiety may act as a bioisostere for the nitro group found in (±)‐Bay K 8644 [].
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.